molecular formula C9H9N3S B2807338 3-benzylthio-1H-1,2,4-triazole

3-benzylthio-1H-1,2,4-triazole

Cat. No.: B2807338
M. Wt: 191.26 g/mol
InChI Key: IQQYSQRJFHUASD-UHFFFAOYSA-N
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Scientific Research Applications

OSM-S-66 has a wide range of applications in scientific research:

Safety and Hazards

1,2,4-Triazole is considered hazardous. It is harmful if swallowed, causes serious eye irritation, and may damage fertility or the unborn child . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Future Directions

The synthesis method and pharmacological effects of triazole derivatives are very attractive and prospective . Given the importance of the triazole scaffold, its synthesis has attracted much attention. This review summarizes the synthetic methods of triazole compounds from various nitrogen sources in the past 20 years . The focus will be on compounds/scaffolds that possess biological/pharmacophoric properties .

Preparation Methods

The synthesis of OSM-S-66 typically involves a series of chemical reactions starting from readily available precursors. One common method involves the use of a chlorinated thienopyrimidone in a lithiation/halogenation reaction to introduce the desired functionality. . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

OSM-S-66 undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .

Comparison with Similar Compounds

OSM-S-66 is unique compared to other compounds in its class due to its specific structure and mechanism of action. Similar compounds include:

Properties

IUPAC Name

5-benzylsulfanyl-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-2-4-8(5-3-1)6-13-9-10-7-11-12-9/h1-5,7H,6H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQYSQRJFHUASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50879763
Record name 4H-1,2,4-Triazole, 3-[(phenylmethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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